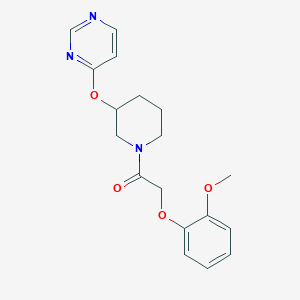

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-23-15-6-2-3-7-16(15)24-12-18(22)21-10-4-5-14(11-21)25-17-8-9-19-13-20-17/h2-3,6-9,13-14H,4-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFFGAYYKBYNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone , often referred to as a complex synthetic organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may enhance its interactions with specific biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Structural Features

- Methoxyphenoxy Group : Enhances lipophilicity and potential receptor interactions.

- Pyrimidin-4-yloxy : May contribute to biological activity through specific enzyme or receptor binding.

- Piperidin-1-yl Moiety : Known for its role in enhancing pharmacological properties.

Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Antitumor Activity : Initial findings indicate potential efficacy against certain cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

- Antimicrobial Properties : Potential activity against bacterial strains has been suggested, warranting further investigation.

Case Studies and Experimental Data

-

Antitumor Studies :

- A study evaluated the compound's effects on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability, particularly when combined with established chemotherapeutic agents like doxorubicin.

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory properties.

-

Antimicrobial Tests :

- The compound was tested against various bacterial strains, showing promising results in inhibiting growth, indicating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | Benzyloxy group instead of methoxy | Varies in antitumor activity |

| 2-(Methoxyphenyl)-3-pyridinecarboxamide | Methoxyphenyl and pyridine ring | Distinct pharmacological profile |

| 2-(Benzyloxy)-1-(3-(pyrimidin-5-yloxy)piperidin-1-yl)ethanone | Different position of pyrimidine ring | Alters binding characteristics |

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research. Its unique structural characteristics suggest potential applications in treating various diseases, particularly in oncology and infectious diseases. Continued exploration of its mechanism of action, alongside extensive pharmacological profiling, will be essential to fully realize its therapeutic potential.

Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses.

- In vivo efficacy assessments.

- Exploration of combinatory therapies with existing drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The target compound’s key structural elements include:

- Piperidine core : A six-membered nitrogen-containing ring.

- Pyrimidin-4-yloxy substituent : A bicyclic aromatic heterocycle with two nitrogen atoms.

- 2-Methoxyphenoxy-ethanone group: An aryl ether with a methoxy group at position 2.

Table 1: Structural and Functional Comparison of Analogs

Key Differences and Implications

Heterocyclic Substituents

- This may improve target selectivity in receptor-binding applications.

- Trifluoromethylpyridinyl () : The CF₃ group increases lipophilicity and metabolic stability, whereas the target’s methoxy groups may improve solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.